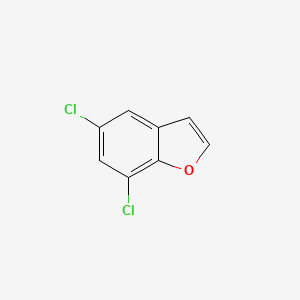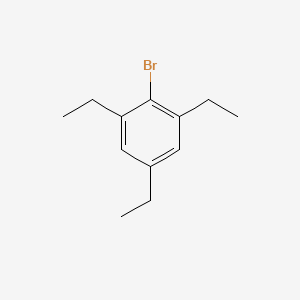
2-Bromo-1,3,5-triethylbenzene
説明
2-Bromo-1,3,5-triethylbenzene is a chemical compound with the molecular formula C12H17Br . It has a molecular weight of 241.17 g/mol . The IUPAC name for this compound is 2-bromo-1,3,5-triethylbenzene .
Molecular Structure Analysis
The molecular structure of 2-Bromo-1,3,5-triethylbenzene consists of a benzene ring substituted with bromine and ethyl groups . The InChI representation of the molecule isInChI=1S/C12H17Br/c1-4-9-7-10 (5-2)12 (13)11 (6-3)8-9/h7-8H,4-6H2,1-3H3 . Physical And Chemical Properties Analysis
2-Bromo-1,3,5-triethylbenzene has a molecular weight of 241.17 g/mol . It has a computed XLogP3-AA value of 5, indicating its lipophilicity . It has no hydrogen bond donor count and no hydrogen bond acceptor count . The compound has a rotatable bond count of 3 .科学的研究の応用
Application 1: Supramolecular Templates
- Summary of the Application: 1,3,5-triethylbenzenes, which include 2-Bromo-1,3,5-triethylbenzene, have been widely used as supramolecular templates to organize molecular-recognition elements . It is believed that the steric-gearing effect of the 1,3,5-triethylbenzene template directs the binding elements toward the same face of the central ring, hence increasing the binding affinity .
- Methods of Application: The study involved analyzing experimental data from the literature and the Cambridge Structural Database, as well as conducting computational studies of representative structures .
- Results or Outcomes: The steric gearing offered by the ethyl groups confers some energetic advantage over the methyl groups, but the size of this advantage can be small and is dependent on the groups involved .
Application 2: Synthesis of Ligands and Dendrimeric Monomers
- Summary of the Application: 1,3,5-Tris(bromomethyl)benzene, a related compound, is mainly utilized in the synthesis of ligands and dendrimeric monomers .
- Methods of Application: The specific methods of application are not detailed in the source, but it involves the use of 1,3,5-Tris(bromomethyl)benzene in the synthesis process .
- Results or Outcomes: The outcomes of this application are the successful synthesis of ligands and dendrimeric monomers .
Application 3: Suzuki Reaction
- Summary of the Application: 2-Bromo-1,3,5-triisopropylbenzene, a related compound, is used in the Suzuki reaction .
- Methods of Application: The specific methods of application are not detailed in the source, but it involves the use of 2-Bromo-1,3,5-triisopropylbenzene in the Suzuki reaction .
- Results or Outcomes: The outcomes of this application are not detailed in the source .
Application 4: Carbon-Carbon Bond Formation
- Summary of the Application: 2-Bromomesitylene, a related compound, can be used as a reactant for carbon-carbon bond formation .
- Methods of Application: The specific methods of application are not detailed in the source, but it involves the use of 2-Bromomesitylene in the reaction .
- Results or Outcomes: The outcomes of this application are not detailed in the source .
Application 5: Synthesis of 1,3,5-Trimethoxytoluene
- Summary of the Application: 1,3,5-Tribromobenzene, a related compound, is used in the preparation of 1,3,5-trimethoxytoluene .
- Methods of Application: The specific methods of application are not detailed in the source, but it involves the use of 1,3,5-Tribromobenzene in the synthesis process .
- Results or Outcomes: The outcomes of this application are not detailed in the source .
Application 6: Suzuki Reaction
- Summary of the Application: 2-Bromo-1,3,5-triisopropylbenzene, a related compound, is used in the Suzuki reaction . It is found to effect highly selective ring closures of homoallylic alcohols to substituted tetrahydrofurans .
- Methods of Application: The specific methods of application are not detailed in the source, but it involves the use of 2-Bromo-1,3,5-triisopropylbenzene in the Suzuki reaction .
- Results or Outcomes: The outcomes of this application are not detailed in the source .
Application 7: Carbon-Carbon Bond Formation
- Summary of the Application: 2-Bromomesitylene, a related compound, can be used as a reactant for carbon-carbon bond formation .
- Methods of Application: The specific methods of application are not detailed in the source, but it involves the use of 2-Bromomesitylene in the reaction .
- Results or Outcomes: The outcomes of this application are not detailed in the source .
Application 8: Synthesis of 1,3,5-Trimethoxytoluene
- Summary of the Application: 1,3,5-Tribromobenzene, a related compound, is used in the preparation of 1,3,5-trimethoxytoluene .
- Methods of Application: The specific methods of application are not detailed in the source, but it involves the use of 1,3,5-Tribromobenzene in the synthesis process .
- Results or Outcomes: The outcomes of this application are not detailed in the source .
Application 9: Suzuki Reaction
- Summary of the Application: 2-Bromo-1,3,5-triisopropylbenzene, a related compound, is used in the Suzuki reaction . It is found to effect highly selective ring closures of homoallylic alcohols to substituted tetrahydrofurans .
- Methods of Application: The specific methods of application are not detailed in the source, but it involves the use of 2-Bromo-1,3,5-triisopropylbenzene in the Suzuki reaction .
- Results or Outcomes: The outcomes of this application are not detailed in the source .
Application 10: Haemolytic and Bio-film Inhibition Activities
- Summary of the Application: The compound 2-bromo-5-(3-chloro-4-fluorophenyl)-3-hexylthiophene, a related compound, exhibited the highest values for haemolytic and bio-film inhibition activities among all newly synthesized derivatives .
- Methods of Application: The specific methods of application are not detailed in the source, but it involves the use of 2-bromo-5-(3-chloro-4-fluorophenyl)-3-hexylthiophene in the experiment .
- Results or Outcomes: The outcomes of this application are not detailed in the source .
Safety And Hazards
In case of inhalation, move the victim into fresh air and give artificial respiration if necessary . If it comes into contact with skin, remove contaminated clothing and wash off with soap and plenty of water . If it comes into contact with eyes, rinse with pure water for at least 15 minutes . If ingested, rinse mouth with water and do not induce vomiting . Always seek medical advice if any symptoms persist .
特性
IUPAC Name |
2-bromo-1,3,5-triethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17Br/c1-4-9-7-10(5-2)12(13)11(6-3)8-9/h7-8H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYPGUOPEQLYKQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C(=C1)CC)Br)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7059018 | |
| Record name | Benzene, 2-bromo-1,3,5-triethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7059018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1,3,5-triethylbenzene | |
CAS RN |
91-06-5 | |
| Record name | 2-Bromo-1,3,5-triethylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=91-06-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 2-bromo-1,3,5-triethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000091065 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 2-bromo-1,3,5-triethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzene, 2-bromo-1,3,5-triethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7059018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-1,3,5-triethylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.853 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



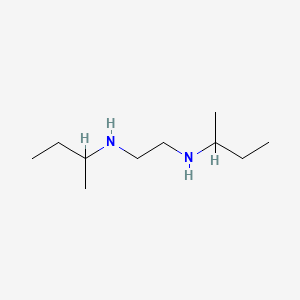

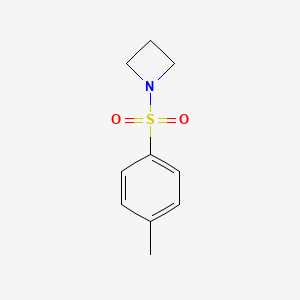
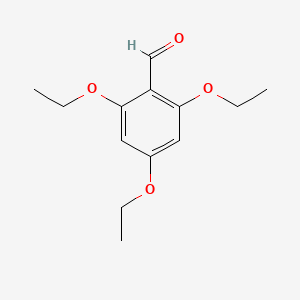
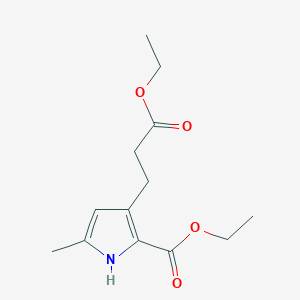
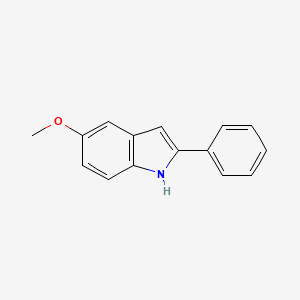
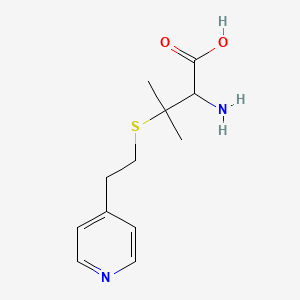
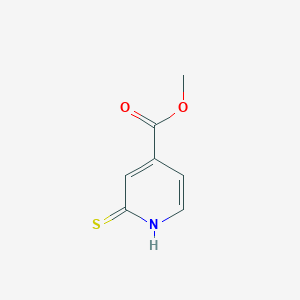
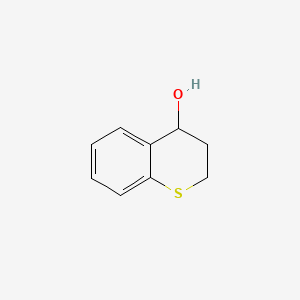
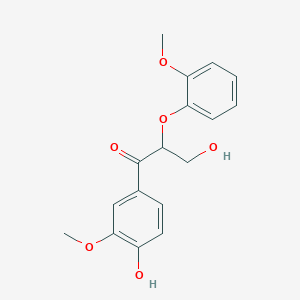
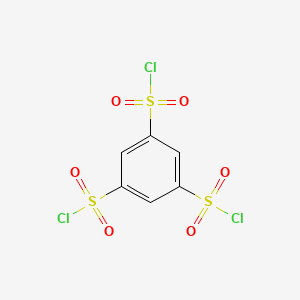
![2-Methylnaphtho[2,1-d]thiazole](/img/structure/B1596096.png)
